molecular formula C42H52N4O6 B142667 Methylpheophorbide-a-(hexyl-ether) CAS No. 128146-77-0

Methylpheophorbide-a-(hexyl-ether)

Cat. No.: B142667
CAS No.: 128146-77-0
M. Wt: 708.9 g/mol
InChI Key: YSXJXWCZRCXKHU-RAECGGCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylpheophorbide-a-(hexyl-ether), also known as Methylpheophorbide-a-(hexyl-ether), is a useful research compound. Its molecular formula is C42H52N4O6 and its molecular weight is 708.9 g/mol. The purity is usually 95%.
The exact mass of the compound Methylpheophorbide-a-(hexyl-ether) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylpheophorbide-a-(hexyl-ether) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylpheophorbide-a-(hexyl-ether) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

128146-77-0

Molecular Formula

C42H52N4O6

Molecular Weight

708.9 g/mol

IUPAC Name

methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1

InChI Key

YSXJXWCZRCXKHU-RAECGGCMSA-N

SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

Isomeric SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

Canonical SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

Synonyms

methylpheophorbide-a-(hexyl-ether)
MP-A-6E

Origin of Product

United States

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